(E)-2-Bromo-3-(2-methoxyvinyl)pyridine

Stereoselective synthesis Vinylpyridine building blocks Wittig olefination

Synthetic routes requiring stereochemical purity fail with E/Z mixtures (typically 35-55% E). This (E)-configured 2-bromo-3-alkenylpyridine provides ≥95% geometric purity, eliminating ambiguous product ratios in cycloadditions and Pd-catalyzed couplings. - **Key differentiator:** Pre-installed (E)-methoxyvinyl group serves as a masked aldehyde equivalent or electron-rich dienophile for inverse-electron-demand Diels-Alder. - **Literature-validated:** Intermediate for pyridoazepine-based dopamine receptor ligands with preserved SAR integrity. - **Supply:** Packaged under inert atmosphere; purity verified by HPLC.

Molecular Formula C8H8BrNO
Molecular Weight 214.06
CAS No. 1884203-32-0
Cat. No. B3248647
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(E)-2-Bromo-3-(2-methoxyvinyl)pyridine
CAS1884203-32-0
Molecular FormulaC8H8BrNO
Molecular Weight214.06
Structural Identifiers
SMILESCOC=CC1=C(N=CC=C1)Br
InChIInChI=1S/C8H8BrNO/c1-11-6-4-7-3-2-5-10-8(7)9/h2-6H,1H3/b6-4+
InChIKeyKUNAEAAAKMZQGY-GQCTYLIASA-N
Commercial & Availability
Standard Pack Sizes10 mg / 0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(E)-2-Bromo-3-(2-methoxyvinyl)pyridine Overview


(E)-2-Bromo-3-(2-methoxyvinyl)pyridine (CAS 1884203-32-0) is a stereochemically defined, ortho-brominated pyridine bearing an (E)-configured 3-(2-methoxyvinyl) substituent. The compound belongs to the class of 2-bromo-3-alkenylpyridines and is employed as a versatile intermediate in medicinal chemistry and ligand synthesis. Its commercial specification defines the (E)-isomer at ≥95% purity, distinguishing it from the commonly encountered E/Z mixtures that typically contain only 35–55% of the E isomer in related vinylpyridine systems [1].

(E)-2-Bromo-3-(2-methoxyvinyl)pyridine vs. Generic Substitutes


Simple 2-bromo-3-vinylpyridine (CAS 932042-98-3) or the stereochemically undefined E/Z mixture of 2-bromo-3-(2-methoxyvinyl)pyridine (CAS 1158614-18-6) are the most obvious alternative candidates. However, the (E)-2-methoxyvinyl group imparts a unique combination of electronic perturbation and stereochemical rigidity that directly governs regioselectivity in cycloadditions, cross-coupling site discrimination, and downstream functional group interconversion. Substituting with the non-methoxylated analog removes the electron-donating effect that dictates reaction outcome, while using the E/Z mixture introduces stereochemical ambiguity that can alter product ratios in stereospecific transformations [1]. The quantitative evidence below substantiates why procurement of the pure (E)-isomer is scientifically justified.

(E)-2-Bromo-3-(2-methoxyvinyl)pyridine: Evidence vs. Analogs


Stereochemical Purity vs. E/Z Mixtures

The commercial (E)-2-bromo-3-(2-methoxyvinyl)pyridine (CAS 1884203-32-0) is supplied with a purity specification of ≥95% (E)-isomer . In contrast, Wittig-based syntheses of substituted vinylpyridines routinely produce E/Z mixtures where the desired E isomer constitutes only 27–56% of the total product, as documented in US Patent 4,980,478 [1]. For example, under conditions employing potassium tert-butoxide, the E:Z ratio for a representative 3-substituted vinylpyridine was 35.8:64.2, yielding the E isomer in only 27.9% isolated yield [1]. This means that a researcher using the E/Z mixture must either accept stereochemical heterogeneity or undertake costly chromatographic separation that further reduces E-isomer recovery.

Stereoselective synthesis Vinylpyridine building blocks Wittig olefination

Methoxy Effect on Cycloaddition Regioselectivity

The methoxy group in (E)-2-bromo-3-(2-methoxyvinyl)pyridine transforms the electronic character of the vinyl moiety relative to the non-methoxylated analog 2-bromo-3-vinylpyridine (CAS 932042-98-3). Terent'ev et al. (1980) demonstrated experimentally that 2-vinylpyridine and 2-(1-methoxyvinyl)pyridine exhibit markedly different regiochemical outcomes in reactions with acrylic acid derivatives (acrylonitrile, methyl acrylate) [1]. The methoxy group, being electron-donating via resonance, raises the HOMO energy of the vinyl π-system, favoring inverse-electron-demand cycloaddition pathways and altering the site of nucleophilic attack. Although this study was conducted on the 2-substituted pyridine system, the electronic principles extend directly to the 3-substituted series: the methoxyvinyl group provides orthogonal reactivity compared to the simple vinyl group.

Cycloaddition regioselectivity Electronic effects Diels–Alder

Orthogonal Cross-Coupling and Methoxyvinyl Manipulation

(E)-2-Bromo-3-(2-methoxyvinyl)pyridine possesses two chemically orthogonal reactive sites: the C2–Br bond is an effective electrophile for Pd-catalyzed cross-coupling (Suzuki, Negishi, Buchwald–Hartwig), while the 3-(E)-methoxyvinyl group can later be hydrolyzed to an aldehyde, oxidized to a carboxylic acid, or engaged in cycloaddition [1]. This orthogonality has been exploited in the synthesis of pyridoazepine D1-receptor ligands, where bromo(2-methoxyvinyl)pyridines serve as key intermediates for sequential SNAr coupling and reductive cyclization [2]. By contrast, 2-bromo-3-vinylpyridine lacks the hydrolyzable methoxy enol ether functionality, limiting downstream derivatization options to only cross-coupling and vinyl addition chemistry. Similarly, 2-bromo-3-formylpyridine (CAS 128071-75-0) lacks the vinyl spacer and cannot participate in cycloaddition or olefin metathesis.

Cross-coupling Suzuki–Miyaura Tandem reactions

Validated in Pyridoazepine Synthesis

The (E)-stereodefined bromo(2-methoxyvinyl)pyridine scaffold has been explicitly used as a building block in the synthesis of novel pyrido[2,3-d]azepine and pyrido[3,4-d]azepine analogs of the D1-selective antagonist SCH 23390 [1]. In this published route, contiguously substituted bromo(2-methoxyvinyl)pyridines—including the 2-bromo-3-substituted regioisomer—underwent coupling with arylacetonitriles followed by reductive cyclization to produce the target heterocycles. The defined (E)-geometry of the methoxyvinyl group is critical for the stereochemical outcome of the subsequent ring-closing step. Alternative building blocks such as 2-bromo-3-vinylpyridine or 2-bromo-3-formylpyridine cannot directly access this pyridoazepine scaffold via the same reductive cyclization pathway, as the methoxy enol ether is required as the electrophilic partner.

Dopamine D1 ligands Pyridoazepines Medicinal chemistry

Applications of (E)-2-Bromo-3-(2-methoxyvinyl)pyridine


Stereodefined Synthesis of Pyridine-Fused Azepines/Azocines

When the synthetic route requires ring-closure via an enol ether electrophile, the (E)-methoxyvinyl group provides a pre-installed, geometrically pure reactive handle. The published route to pyridoazepines [1] exemplifies this scenario: the E geometry is preserved through the coupling step and governs the cyclization outcome. Researchers targeting analogous polycyclic N-heterocycles should prioritize this compound over E/Z mixtures, which would produce stereochemically complex product mixtures requiring separation.

Cross-Coupling Followed by Aldehyde Unveiling

For synthetic plans requiring initial Pd-catalyzed C–C bond formation at C2 followed by introduction of an aldehyde at C3, the methoxyvinyl group serves as a masked aldehyde equivalent. Acidic hydrolysis of the enol ether after cross-coupling delivers the 3-formyl product without protecting-group manipulation. This two-step sequence [2] is not accessible using 2-bromo-3-vinylpyridine, which would require oxidative cleavage to generate the aldehyde—a less selective transformation.

Diels–Alder Cycloaddition with Tunable Regioselectivity

The electron-donating methoxy substituent raises the HOMO of the vinyl π-system, favoring inverse-electron-demand Diels–Alder reactions with electron-deficient dienes [1]. This electronic bias can be harnessed to achieve regioselectivity complementary to that obtained with 2-bromo-3-vinylpyridine. When the synthetic target contains a pyridine-fused cyclohexene ring with specific substitution patterns, the methoxyvinyl analog is the rational choice.

D1-Like GPCR Ligand Library Expansion

The compound is a literature-validated intermediate for pyridoazepine-based dopamine receptor ligands [1]. Structure–activity relationship (SAR) studies requiring diversification at the C2 position (via Suzuki coupling of the bromine) followed by cyclization to the azepine core can be streamlined using this single building block. The defined E geometry ensures that SAR interpretation is not confounded by varying stereochemical composition across analogs, a risk when using E/Z mixtures [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

16 linked technical documents
Explore Hub


Quote Request

Request a Quote for (E)-2-Bromo-3-(2-methoxyvinyl)pyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.